An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
An In-depth Technical Guide to the Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathways for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a key intermediate in the manufacturing of several atypical antipsychotic drugs, including risperidone and paliperidone.[1][2][3] This document details the core chemical reactions, optimized experimental conditions, and purification methodologies.
Core Synthesis Pathway
The primary synthesis route for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride involves a multi-step process commencing with the formation of a key intermediate, 4-(2,4-difluorobenzoyl)piperidine, followed by oximation and subsequent cyclization to form the benzisoxazole ring system. The final step involves the formation of the hydrochloride salt.
A common starting point is the Friedel-Crafts acylation of 1,3-difluorobenzene with 1-acetylpiperidine-4-carbonyl chloride, followed by deacetylation to yield 4-(2,4-difluorobenzoyl)piperidine.[4][5] This intermediate then reacts with hydroxylamine to form an oxime, which undergoes an intramolecular cyclization to produce the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole free base.[4][5] Finally, treatment with hydrochloric acid affords the desired hydrochloride salt.
An alternative pathway involves the reaction of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride with a base like potassium hydroxide to induce cyclization.[6]
Below is a visual representation of a common synthesis pathway:
Optimized Reaction Conditions
The yield and purity of the final product are highly dependent on the reaction parameters. The following table summarizes the optimized conditions for the cyclization step.[7]
| Parameter | Optimal Range | Yield (%) | Purity (HPLC, %) |
| Solvent | Methanol | 90.4 | 99.82 |
| Temperature (°C) | 40–45 | 89.8–90.4 | 99.52–99.82 |
| Reaction Time (h) | 12–18 | 89.8–90.0 | 99.73–99.79 |
| Base | KOH (50% solution) | 90.4 | 99.82 |
Methanol has been shown to be a more effective solvent than ethanol or propanol in terms of dissolution and cyclization efficiency.[7] The use of potassium hydroxide (KOH) as the base is preferred over sodium hydroxide (NaOH) as it tends to generate fewer byproducts, leading to a higher purity of 99.82% compared to 99.52%.[7] It is crucial to maintain strict temperature control, as prolonged reaction times at lower temperatures can lead to a decrease in purity.[7]
Experimental Protocols
1. Synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride from 4-(2,4-Difluorobenzoyl)piperidine hydrochloride [7]
-
Substrate Dissolution: Dissolve one equivalent of 4-(2,4-Difluorobenzoyl)piperidine hydrochloride in a C1–C4 alcohol, with methanol being the optimal choice.
-
Hydroxylamine Addition: Introduce 1–2 equivalents of hydroxylamine hydrochloride to the solution to initiate the formation of the oxime intermediate.
-
Cyclization: Add 3–5 equivalents of an inorganic base, preferably a 50% solution of KOH, to deprotonate the oxime. This induces ring closure. The reaction mixture is maintained at a temperature of 40–45°C for 12–18 hours.
-
Acidification and Crystallization: After the reaction is complete, add concentrated hydrochloric acid to precipitate the product. The resulting solid is then filtered and washed.
2. Synthesis from (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride [6]
-
Base Treatment: Dissolve 27 g of potassium hydroxide in 600 mL of methanol.
-
Reactant Addition: Add 55 g of (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime hydrochloride to the methanolic KOH solution.
-
Reflux: Heat the reaction mixture to reflux for approximately 2.5 hours.
-
Work-up: After cooling to room temperature, dry the mixture with anhydrous magnesium sulfate and stir for about 1 hour.
-
Isolation: Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent. Add 500 mL of acetone to the concentrate and stir at room temperature for about 30 minutes. Filter to remove any insoluble material.
-
Salt Formation: Slowly add hydrochloric acid to the filtrate to adjust the pH to 2–3, which will precipitate a white solid.
-
Final Product: Collect the solid by filtration and dry to obtain 35 g of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Purification for Enhanced Purity
To achieve a purity of over 99.9%, a recrystallization protocol can be employed to eliminate dimeric and other impurities.[7]
Recrystallization Protocol [7]
-
Dissolution: Reflux 22 g of the crude product in a mixture of 105 ml of anhydrous ethanol and 40 ml of water at a temperature of 70–80°C.
-
Gradient Cooling: Slowly cool the solution to 60–70°C while stirring for 60 minutes. Subsequently, rapidly chill the mixture to a temperature between -5°C and 5°C.
-
Filtration and Drying: Isolate the formed crystals by filtration, wash them with cold ethanol, and then dry them under a vacuum.
This recrystallization process has been shown to effectively reduce dimer content from 0.15% to undetectable levels.[7]
Below is a workflow diagram for the purification process:
Applications in Research
Beyond its role as a pharmaceutical intermediate, 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride and its derivatives have been investigated for a range of biological activities. These include potential applications in neuropharmacology as antagonists at serotonin and dopamine receptors, which may have implications for treating anxiety, depression, and cognitive dysfunction.[7] Furthermore, certain derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, indicating potential for further research in oncology.[7][8] The core structure serves as a versatile scaffold for the synthesis of novel compounds in medicinal chemistry.[3][7]
References
- 1. Risperidone synthesis - chemicalbook [chemicalbook.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ossila.com [ossila.com]
- 4. Production Route of Risperidone - Chempedia - LookChem [lookchem.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 7. 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-16-6 | Benchchem [benchchem.com]
- 8. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
